Jionoside D

概要

説明

Jionoside D is a compound that exhibits antioxidant properties . It is found in the roots of Rehmannia glutinosa and the aerial parts of Scutellaria lateriflora L. (Lamiaceae) . It has been shown to significantly inhibit sucrase and maltase activities .

Molecular Structure Analysis

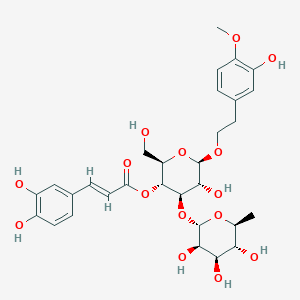

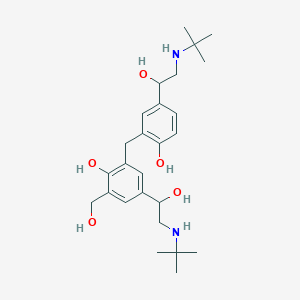

The molecular formula of Jionoside D is C30H38O15 . The exact structure was identified by comparing the spectral properties (13C- and 1H-NMR) with those reported in the literature .Chemical Reactions Analysis

Jionoside D has been studied for its antioxidant properties. It shows scavenging activity of intracellular reactive oxygen species and of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, as well as lipid peroxidation inhibitory activity .Physical And Chemical Properties Analysis

Jionoside D is a powder . Its molecular weight is 638.61 g/mol . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .科学的研究の応用

Antioxidant Activity

Jionoside D, isolated from Clerodendron trichotomum, demonstrates significant antioxidant properties. It shows scavenging activity for intracellular reactive oxygen species and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, and inhibits lipid peroxidation. This activity contributes to the protection of cell viability in Chinese hamster lung fibroblast cells exposed to H2O2. Moreover, jionoside D reduces H2O2-induced apoptotic cells and increases the activities of cellular antioxidant enzymes, superoxide dismutase, and catalase (Chae et al., 2004).

HIV-1 Integrase Inhibition

Jionoside D is identified as one of the phenylpropanoid glycosides isolated from Clerodendron trichotomum, demonstrating inhibitory activities against HIV-1 integrase. Although specific IC50 values for jionoside D are not provided, related compounds in the study showed potent activity, indicating potential antiviral applications (Kim et al., 2001).

Immune-Enhancement and Cytoprotective Effects

In a study on Fufang Ejiao Syrup (FES), a Traditional Chinese Medicine, jionoside D was identified among other compounds. It was noted that some components of FES, possibly including jionoside D, showed significant improvements in immune function. Additionally, certain fractions had cytoprotective effects against H2O2-induced oxidative injury in cell models (Shen et al., 2016).

Safety And Hazards

While specific safety and hazard data for Jionoside D is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

While specific future directions for Jionoside D research are not available, it’s worth noting that medicinal plants and their active metabolites, including Jionoside D, are being explored for their potential in treating various diseases . The antioxidant properties of Jionoside D suggest potential applications in conditions related to oxidative stress .

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQLGHCWJNLUKK-CPPDSBOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jionoside D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)